molecular formula C21H35ClO3 B13859668 rac 1-Linolenoyl-3-chloropropanediol-d5

rac 1-Linolenoyl-3-chloropropanediol-d5

Cat. No.: B13859668
M. Wt: 376.0 g/mol
InChI Key: WMDJVMPIYSIHEJ-IMUSMWQLSA-N
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Description

rac 1-Linolenoyl-3-chloropropanediol-d5 is a synthetic compound used primarily in biochemical and proteomics research. It is an ester of (Z,Z,Z)-9,12,15-octadecatrienoic acid (linolenic acid) and 3-chloro-1,2-propanediol-d5. The compound is labeled with deuterium (d5), which makes it useful in various analytical techniques, including mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified using techniques like column chromatography to obtain the desired ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

rac 1-Linolenoyl-3-chloropropanediol-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Compounds with substituted nucleophiles replacing the chlorine atom.

Scientific Research Applications

rac 1-Linolenoyl-3-chloropropanediol-d5 is used in various scientific research applications, including:

    Chemistry: As a labeled compound, it is used in mass spectrometry for the identification and quantification of lipids.

    Biology: It is used in studies involving lipid metabolism and signaling pathways.

    Medicine: The compound is used in research related to the development of lipid-based drug delivery systems.

    Industry: It is employed in the development of analytical standards and reference materials for quality control in the food and pharmaceutical industries.

Mechanism of Action

The mechanism of action of rac 1-Linolenoyl-3-chloropropanediol-d5 involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes. It may also serve as a substrate for enzymes involved in lipid metabolism, leading to the formation of bioactive lipid mediators.

Comparison with Similar Compounds

Similar Compounds

    rac 1-Linoleoyl-3-chloropropanediol: An ester of linoleic acid and 3-chloro-1,2-propanediol.

    rac 1-Palmitoyl-3-chloropropanediol-d5: An ester of palmitic acid and 3-chloro-1,2-propanediol-d5.

Uniqueness

rac 1-Linolenoyl-3-chloropropanediol-d5 is unique due to its deuterium labeling, which enhances its utility in mass spectrometry and other analytical techniques. The presence of linolenic acid also imparts specific biological activities related to omega-3 fatty acids, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H35ClO3

Molecular Weight

376.0 g/mol

IUPAC Name

(3-chloro-1,1,2,3,3-pentadeuterio-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate

InChI

InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D

InChI Key

WMDJVMPIYSIHEJ-IMUSMWQLSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(CCl)O

Origin of Product

United States

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